5-Methoxy-4'-(trifluoromethyl)biphenyl-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-4’-(trifluoromethyl)biphenyl-2-carbaldehyde: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methoxy group at the 5-position, a trifluoromethyl group at the 4’-position, and an aldehyde group at the 2-position of the biphenyl structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4’-(trifluoromethyl)biphenyl-2-carbaldehyde typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the biphenyl core by coupling a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Trifluoromethylation: The trifluoromethyl group is introduced at the 4’-position using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Methanol, trifluoromethyl iodide, and suitable bases or acids depending on the reaction type.
Major Products:
Oxidation: 5-Methoxy-4’-(trifluoromethyl)biphenyl-2-carboxylic acid.
Reduction: 5-Methoxy-4’-(trifluoromethyl)biphenyl-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique functional groups make it a potential candidate for drug discovery, particularly in designing molecules with specific biological activities.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Industry:
Mechanism of Action
The mechanism of action of 5-Methoxy-4’-(trifluoromethyl)biphenyl-2-carbaldehyde depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The methoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity to these targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
5-Methoxy-2-(trifluoromethyl)benzaldehyde: Similar structure but lacks the biphenyl core.
4-Methoxy-2-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of an aldehyde.
4-Methoxy-2,5-bis(trifluoromethyl)phenol: Contains two trifluoromethyl groups and a phenol group instead of an aldehyde.
Uniqueness: The unique combination of a methoxy group, a trifluoromethyl group, and an aldehyde group on the biphenyl core distinguishes 5-Methoxy-4’-(trifluoromethyl)biphenyl-2-carbaldehyde from other similar compounds.
Properties
Molecular Formula |
C15H11F3O2 |
---|---|
Molecular Weight |
280.24 g/mol |
IUPAC Name |
4-methoxy-2-[4-(trifluoromethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C15H11F3O2/c1-20-13-7-4-11(9-19)14(8-13)10-2-5-12(6-3-10)15(16,17)18/h2-9H,1H3 |
InChI Key |
NQOAQYGARIEYKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.